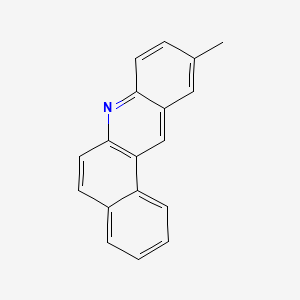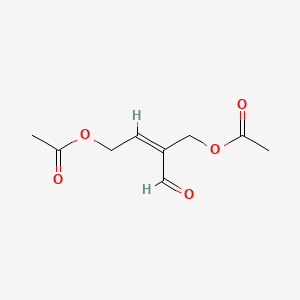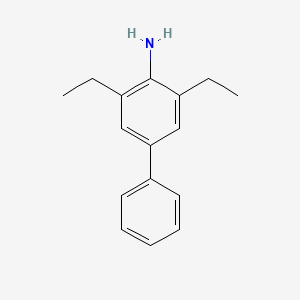
3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that features a unique fusion of quinoxaline and pyrido[3,4-e][1,2,4]triazine rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine typically involves the condensation of quinoxaline derivatives with pyrido[3,4-e][1,2,4]triazine precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction might involve heating the reactants in the presence of a catalyst such as palladium on carbon (Pd/C) or using microwave-assisted synthesis to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The reaction conditions are carefully controlled to maintain consistency and efficiency .
化学反応の分析
Types of Reactions
3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce partially or fully reduced derivatives. Substitution reactions can lead to a variety of functionalized quinoxaline-pyrido[3,4-e][1,2,4]triazine compounds .
科学的研究の応用
3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound exhibits potential antimicrobial, antiviral, and anticancer activities, making it a subject of interest in drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological context .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor and its use in medicinal chemistry.
Uniqueness
3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine stands out due to its unique fusion of quinoxaline and pyrido[3,4-e][1,2,4]triazine rings, which imparts distinct electronic and steric properties. These features contribute to its diverse range of applications and its potential as a versatile scaffold in drug design and materials science .
特性
CAS番号 |
121845-68-9 |
|---|---|
分子式 |
C14H8N6 |
分子量 |
260.25 g/mol |
IUPAC名 |
3-quinoxalin-2-ylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C14H8N6/c1-2-4-10-9(3-1)16-8-13(17-10)14-18-12-7-15-6-5-11(12)19-20-14/h1-8H |
InChIキー |
TYZZOUDXSBGMDE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=NC4=C(C=CN=C4)N=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


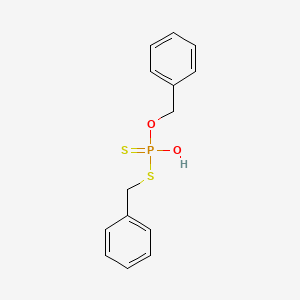
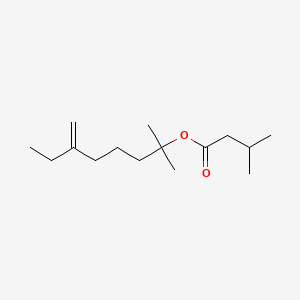
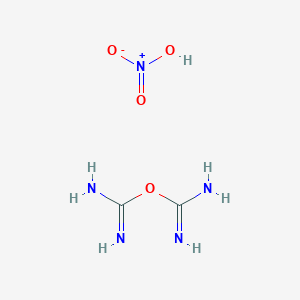


![3-Benzyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B15176777.png)
